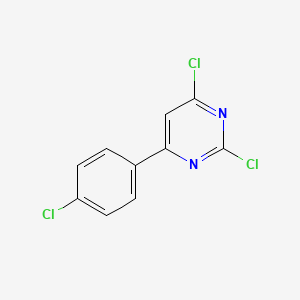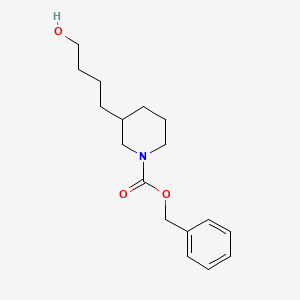
Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenylmethyl group attached to a piperidine ring, which is further substituted with a 4-hydroxybutyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate typically involves several steps. One common synthetic route includes the reaction of piperidine with phenylmethyl chloride to form phenylmethyl piperidine. This intermediate is then reacted with 4-hydroxybutyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or hydroxybutyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Applications De Recherche Scientifique
Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Piperidine-2,5-diones: These compounds have a similar piperidine core but differ in their functional groups, resulting in distinct pharmacological profiles.
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their ring size and substituents, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c19-12-5-4-7-15-10-6-11-18(13-15)17(20)21-14-16-8-2-1-3-9-16/h1-3,8-9,15,19H,4-7,10-14H2 |
Clé InChI |
UGQLAFOPBHFTIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

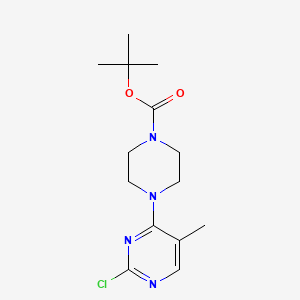
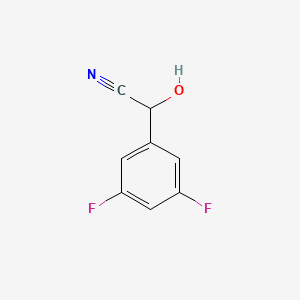
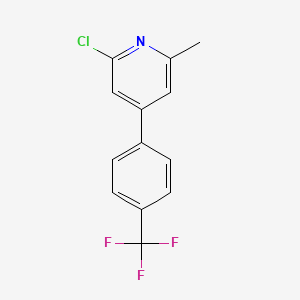
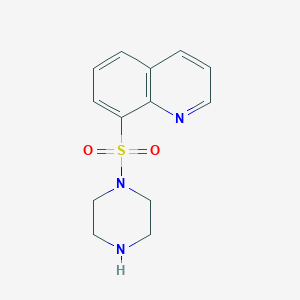
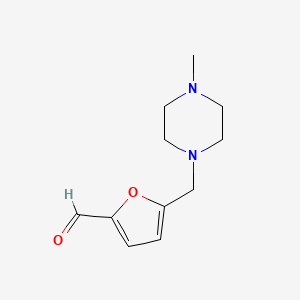
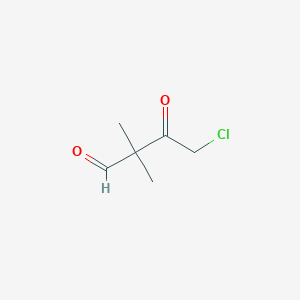
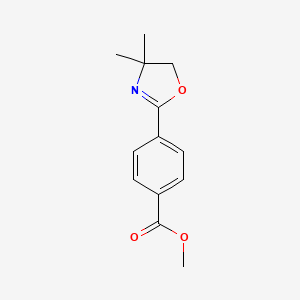
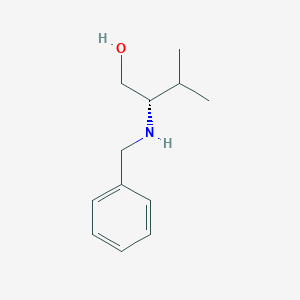
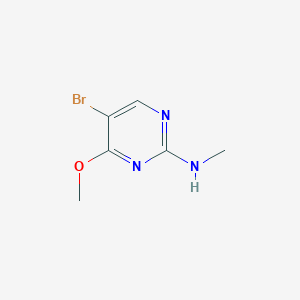
![methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)
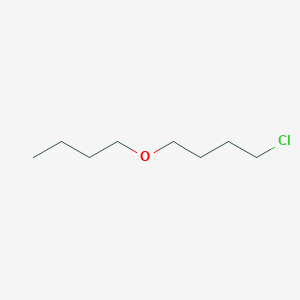
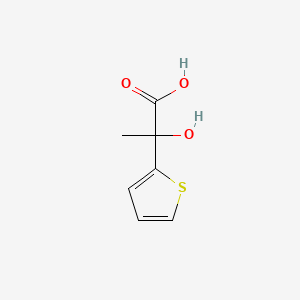
![5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-B]pyridin-6(7H)-one](/img/structure/B8737635.png)
